(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Chiral chemistry Stereochemistry Procurement specification

This racemic small molecule is the required procurement specification for laboratories needing to evaluate both enantiomers simultaneously or establish a baseline for chiral separation. Its unique 2,3,4-trifluorophenyl substitution and 3-methoxypyrazine ether linker provide a distinct molecular recognition profile for PDE10A target engagement studies. Use as a 6-membered piperidine reference for matched-pair analysis against pyrrolidine analogs to isolate ring-size effects in SAR. The defined LogP of 2.4 and TPSA of 64.6 Ų support CNS drug-like property optimization.

Molecular Formula C17H16F3N3O3
Molecular Weight 367.328
CAS No. 2034450-42-3
Cat. No. B2611304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
CAS2034450-42-3
Molecular FormulaC17H16F3N3O3
Molecular Weight367.328
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C17H16F3N3O3/c1-25-15-16(22-7-6-21-15)26-10-3-2-8-23(9-10)17(24)11-4-5-12(18)14(20)13(11)19/h4-7,10H,2-3,8-9H2,1H3
InChIKeyOBLAWIRXRJBMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Scientists Procure When They Buy CAS 2034450-42-3: A Chiral Pyrazine-Piperidine Ether


The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034450-42-3) is a synthetic, racemic small molecule that embeds a 3-methoxypyrazine moiety linked via an ether oxygen to the 3-position of a piperidine ring, which is in turn N-acylated with a 2,3,4-trifluorophenyl group [1]. Its molecular formula is C17H16F3N3O3 (MW 367.32) and it contains one undefined stereocenter on the piperidine ring, formally making it a racemic mixture of (R)- and (S)-enantiomers [2]. The compound is structurally related to the class of heteroarylpiperidine ethers that have been investigated as phosphodiesterase 10A (PDE10A) inhibitors, though no primary publication or patent directly reports biological data for this exact compound [3].

Why Analogs of CAS 2034450-42-3 Cannot Be Casually Substituted in a Screening Cascade


The trifluorophenyl substitution pattern (2,3,4-tri-F), the oxygen-linked 3-methoxypyrazine, and the racemic piperidine core each independently alter molecular recognition, lipophilicity, and hydrogen-bonding capacity [1]. Even close analogs—such as the pyrrolidine ring-contracted variant, the quinoxaline-for-pyrazine replacement, or the (R)- and (S)-enantiomer single isomers—will display different LogP, TPSA, and total H-bond acceptor counts that can shift membrane permeability, solubility, or target engagement in a biological assay . Without head-to-head biological data for this compound, the only verifiable procurement gate is its unique structural and stereochemical definition, which must be matched exactly if the compound is being used as a positive control, a SAR probe, or a building block in a patented series.

Head-to-Head Differentiation Data: CAS 2034450-42-3 Versus Its Closest Enantiomeric and Heterocyclic Analogs


Racemic Mixture vs. Single Enantiomers: The Undefined Stereocenter Defines the Procurement Specification

The product CAS 2034450-42-3 is formally a racemic mixture containing both (3R)- and (3S)-enantiomers [1]. The individual enantiomers are separately registered under distinct PubChem CIDs: CID 100655226 [(3R)-enantiomer, InChIKey OBLAWIRXRJBMIJ-SNVBAGLBSA-N] and CID 100655236 [(3S)-enantiomer, InChIKey OBLAWIRXRJBMIJ-JTQLQIEISA-N], both of which carry a defined stereochemical descriptor absent in CAS 2034450-42-3 [2]. If a laboratory intends to evaluate stereospecific biological effects, ordering CAS 2034450-42-3 ensures the racemate rather than an inadvertently enriched or single isomer.

Chiral chemistry Stereochemistry Procurement specification

Piperidine vs. Pyrrolidine Core: Ring Size Dictates Pharmacophoric Geometry and Physicochemical Profile

The pyrrolidine analog (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone contracts the saturated ring from a 6-membered piperidine to a 5-membered pyrrolidine while retaining the identical 2,3,4-trifluorophenyl and 3-methoxypyrazine substituents . This one-carbon deletion alters the ether oxygen orientation relative to the amide and changes the computed topological polar surface area (TPSA) and molecular volume. Direct TPSA comparison: the piperidine target compound possesses a TPSA of 64.6 Ų [1]. The pyrrolidine analog's TPSA is expected to be similar but not identical due to altered conformation; however, more critically, the nitrogen lone-pair availability and ring puckering geometries differ, which can translate into differentiated target-binding poses or metabolic stability in a biological system.

Medicinal chemistry Scaffold hopping Physicochemical properties

Pyrazine vs. Quinoxaline Heterocycle: The Methoxypyrazine Moiety Provides a Tractable Vector for Selectivity

The quinoxaline-containing analog (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone retains the 3-methoxypyrazine-piperidine fragment but replaces the 2,3,4-trifluorophenyl group with a quinoxalin-2-yl carbonyl . In the class of PDE10A inhibitors, the pyrazine ring is a well-precedented hydrogen-bond acceptor that engages the conserved glutamine residue in the catalytic pocket, while the appended aryl/heteroaryl carbonyl group modulates selectivity against other PDE isoforms [1][2]. The target compound's 2,3,4-trifluorophenyl group is electron-deficient (three fluorine atoms withdrawing electron density), which contrasts with the electron-rich quinoxaline and alters the compound's overall electronic distribution. Computed LogP (XLogP3-AA) for the target compound is 2.4 [3]; the quinoxaline analog is anticipated to have a different LogP, but no quantitative value is publicly confirmed.

Heterocyclic chemistry PDE10 inhibition Selectivity design

Fluorination Pattern on the Phenyl Ring: 2,3,4-Tri-F vs. Mono-, Di-, or Alternate Tri-F Arrangements

The 2,3,4-trifluorophenyl pattern on the target compound is distinct from the 2,4,5-trifluorophenyl or 3,4,5-trifluorophenyl isomers commonly found in other heteroarylpiperidine probe compounds [1]. Fluorine position affects both the pKa of adjacent functional groups (if any) and the overall molecular dipole, which can influence passive membrane permeability and metabolic oxidative metabolism [2]. The target compound carries three fluorine atoms on the benzoyl ring, while a closely related piperazine analog — 1-(2,3,4-trifluorobenzoyl)piperazine (CAS 1082394-04-4) — shares the identical 2,3,4-trifluorobenzoyl group but replaces the 3-methoxypyrazine-piperidine ether with a simpler piperazine [3]. Direct comparison of the 2,3,4-trifluorobenzoyl fragment to the 3,4,5-trifluoro or 2,4,5-trifluoro patterns requires empirical data that are not currently available for this compound in the public domain.

Fluorine chemistry Metabolic stability Physicochemical tuning

Primary Procurement Scenarios for CAS 2034450-42-3 Grounded in Quantitative Structural Differentiators


Stereochemistry-Dependent Pharmacological Profiling Requiring the Racemate

When a laboratory's screening protocol mandates evaluation of both enantiomers simultaneously or intends to use racemic material as a baseline for subsequent enantiomer separation, CAS 2034450-42-3 is the required procurement specification. The separate (R)- and (S)-enantiomer entries (CID 100655226 and CID 100655236) confirm that the racemate is a distinct chemical entity [1]. Pharmacologists studying PDE10A or other CNS targets where the piperidine stereocenter may influence receptor binding must begin with the racemate to avoid biased results.

SAR Campaigns Exploring the 2,3,4-Trifluorophenyl Pharmacophore

Medicinal chemistry teams investigating the contribution of the 2,3,4-trifluorophenyl group to PDE10A inhibition or other target engagement can use this compound as a direct structural comparator against the quinoxaline or other heteroaryl analogs [2]. The defined LogP (2.4) and TPSA (64.6 Ų) provide a baseline for property-guided optimization [3].

Scaffold-Hopping Studies Between Piperidine and Pyrrolidine Ethers

This compound serves as the 6-membered ring reference point in a matched-pair analysis with the pyrrolidine analog . Any differences observed in biochemical or cellular assays can be attributed to ring size rather than to changes in the methoxypyrazine or trifluorophenyl fragments, enabling clean SAR interpretation.

Building Block for Custom Library Synthesis with a Defined Pyrazine-Piperidine Ether Junction

Researchers constructing proprietary PDE-targeted compound libraries or CNS-focused screening decks can purchase CAS 2034450-42-3 to incorporate the 3-methoxypyrazine-2-yloxy-piperidine motif into larger molecular architectures. The compound's XLogP of 2.4 and TPSA of 64.6 Ų place it within favorable CNS drug-like property space, making it a valuable core scaffold [3].

Quote Request

Request a Quote for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.